molecular formula C10H9BrO3 B3009712 4-(2-Bromoacetyl)phenyl acetate CAS No. 41104-10-3

4-(2-Bromoacetyl)phenyl acetate

Cat. No.: B3009712
CAS No.: 41104-10-3
M. Wt: 257.083
InChI Key: SPCDJZGDCHUTIM-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)phenyl acetate is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.083. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

4-(2-Bromoacetyl)phenyl acetate and its derivatives have shown promising results in antimicrobial research. For instance, Farag et al. (2008) synthesized N-phenylpyrazole derivatives including 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, demonstrating significant inhibitory effects against pathogenic yeast and moulds, comparable or superior to reference drugs. This points towards its potential as a therapeutic antifungal agent in the phenylpyrazole system (Farag et al., 2008).

Application in Liquid Crystal Display Materials

This compound is a key intermediate in the synthesis of materials for liquid crystal displays. Guo-du (2001) investigated the synthesis of 4-bromo-4'-hydroxybiphenyl, utilizing bromination of phenyl acetate, demonstrating its industrial significance in display technology (Guo-du, 2001).

Role in Synthesizing Heterocyclic Compounds

Darwish et al. (2014) used this compound derivatives in synthesizing new heterocyclic compounds with antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities and showed promising results, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).

Utilization in Molecular Structure Analysis

Research by Fun et al. (2012) on 4-Bromoacetyl-3-phenylsydnone, a compound related to this compound, provided insights into molecular structures through crystallography. Their work contributes to understanding the interactions and configurations of such molecules (Fun et al., 2012).

Anticancer Activity

Bera et al. (2021) explored the antitumor activity of a compound derived from 4-(2-bromoacetyl)benzonitrile, which is closely related to this compound. Their study demonstrated potential anticancer activity against U937 human monocytic cells, suggesting its relevance in cancer research (Bera et al., 2021).

Safety and Hazards

The safety data sheet for Phenyl acetate, a compound similar to 4-(2-Bromoacetyl)phenyl acetate, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-(2-Bromoacetyl)phenyl acetate is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known that bromoacetyl groups can participate innucleophilic substitution reactions . In these reactions, the bromoacetyl group acts as an electrophile, reacting with nucleophiles present in the target molecule . This can lead to changes in the target molecule’s structure and function .

Biochemical Pathways

It is likely that the compound affects pathways involving its target, prostaglandin g/h synthase 1 . This enzyme is involved in the synthesis of prostanoids, which are bioactive lipids that play roles in various physiological processes, including inflammation, platelet aggregation, and gastric acid secretion .

Pharmacokinetics

Bromoacetyl groups are electrophilic and can react with nucleophiles in the body, potentially affecting the compound’s distribution and metabolism .

Result of Action

Given its target, the compound may influence processes regulated by prostanoids, such as inflammation, platelet aggregation, and gastric acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, the presence of nucleophiles in the body can affect the compound’s reactivity and thus its mode of action .

Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDJZGDCHUTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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